5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid
Description
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO4S It is a derivative of benzoic acid, featuring a chloro substituent at the 5-position and a methylsulfonylphenyl group at the 3-position
Properties
IUPAC Name |
3-chloro-5-(3-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUANEMPODAVZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691631 | |
| Record name | 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-50-3 | |
| Record name | 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Sulfonylation: The 3-chlorobenzoic acid undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.
Coupling Reaction: The sulfonylated intermediate is then subjected to a coupling reaction with a suitable phenylboronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(3-methylsulfonylphenyl)benzoic acid: Similar structure but with different substitution pattern.
5-Bromo-3-(3-methylsulfonylphenyl)benzoic acid: Bromine substituent instead of chlorine.
5-Chloro-3-(4-methylsulfonylphenyl)benzoic acid: Methylsulfonyl group at a different position on the phenyl ring.
Uniqueness
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
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